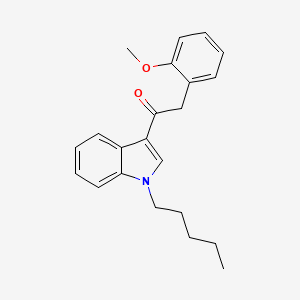

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone

描述

JWH 250,也称为1-戊基-3-(2-甲氧基苯乙酰基)吲哚,是一种合成大麻素,属于苯乙酰基吲哚类。它由约翰·W·赫夫曼开发,作为CB1和CB2大麻素受体的激动剂。 该化合物以其镇痛特性而闻名,并已被用于科学研究中以研究内源性大麻素系统 .

准备方法

合成路线及反应条件

JWH 250的合成通常涉及在碱如三乙胺存在下,将1-戊基吲哚与2-甲氧基苯乙酰氯反应。该反应通过酰化机理进行,形成所需的产物。 反应条件通常包括在二氯甲烷或甲苯等有机溶剂中回流反应物 .

工业生产方法

JWH 250的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和试剂,并严格控制反应条件,以确保高产率和纯度。 然后使用重结晶或色谱等技术对产品进行纯化 .

化学反应分析

Metabolic Reactions

JWH-250 undergoes hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP1A2 .

Phase I Metabolism:

-

Hydroxylation : Oxidation at the indole ring’s C5 position forms 5-hydroxy-JWH-250 (major metabolite) .

-

N-Dealkylation : Cleavage of the pentyl side chain produces indole-3-yl-ethanone derivatives .

Phase II Metabolism:

-

Glucuronidation : Phase I metabolites conjugate with glucuronic acid via UDP-glucuronosyltransferase (UGT), forming water-soluble glucuronides excreted in urine .

Table 2: Metabolic Pathways of JWH-250

Oxidative and Reductive Reactions

In vitro studies reveal additional reactivity:

-

Oxidation : Treatment with potassium permanganate (KMnO₄) oxidizes the methoxy group to a quinone structure .

-

Reduction : Sodium borohydride (NaBH₄) reduces the ketone group to a secondary alcohol, though this is not a natural metabolic pathway .

Table 3: Experimental Chemical Modifications

Stability and Degradation

JWH-250 degrades under:

-

Acidic Conditions : Protonation of the indole nitrogen leads to ring-opening and decomposition .

-

UV Light : Photolytic cleavage of the methoxy-phenyl bond generates free radical intermediates .

Analytical Characterization

Key techniques for reaction monitoring include:

科学研究应用

Pharmacological Applications

JWH-250 has been investigated for various pharmacological effects, particularly in relation to pain management and neuroprotection.

Analgesic Properties

Research indicates that JWH-250 may exhibit analgesic properties, making it a candidate for pain relief therapies. Its interaction with cannabinoid receptors suggests potential efficacy in treating chronic pain conditions.

Neuroprotective Effects

Studies have shown that synthetic cannabinoids like JWH-250 may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter release could contribute to its neuroprotective effects .

Anxiolytic Effects

JWH-250 has been explored for its potential anxiolytic (anxiety-reducing) effects. Its action on the endocannabinoid system may help alleviate anxiety symptoms, although more research is needed to confirm these findings.

Research Findings

A variety of studies have documented the effects and applications of JWH-250:

Case Study 1: Pain Management

A study involving animal models demonstrated that JWH-250 effectively reduced pain perception through CB1 receptor activation, indicating its potential as an analgesic agent. The results suggest that JWH-250 could be developed into a therapeutic option for chronic pain management.

Case Study 2: Neuroprotection

In a controlled experiment focusing on neurodegenerative diseases, JWH-250 exhibited significant neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This positions the compound as a promising candidate for future drug development targeting neurodegenerative disorders.

作用机制

JWH 250通过与CB1和CB2大麻素受体结合发挥作用。它模拟内源性大麻素的作用,导致这些受体被激活。 这种激活触发一系列细胞内信号通路,导致各种生理效应,如镇痛和神经递质释放的调节 .

相似化合物的比较

类似化合物

JWH 018: 另一种具有萘环的合成大麻素。

JWH 073: 类似的结构,但具有不同的烷基链长度。

AM-2201: 含有氟原子,使其更有效.

JWH 250的独特性

JWH 250的独特性在于它的2-甲氧基苯乙酰基,这使它与其他通常具有萘环的JWH化合物有所区别。 这种结构差异影响了它在大麻素受体的结合亲和力和效力,使其成为研究的宝贵化合物 .

生物活性

2-(2-Methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone, commonly known as JWH-250, is a synthetic cannabinoid that exhibits a range of biological activities primarily through its interactions with the endocannabinoid system. This compound has garnered attention for its potential therapeutic applications and its implications in forensic toxicology.

Chemical Profile

- Chemical Formula : C22H25NO2

- Molecular Weight : 335.44 g/mol

- CAS Number : 864445-43-2

- Appearance : White to light yellow crystalline powder

- Melting Point : Approximately 82 °C

JWH-250 acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system. These receptors are involved in various physiological processes, including pain modulation, appetite regulation, and mood stabilization. The compound's affinity for these receptors suggests potential applications in pain relief and anti-inflammatory treatments.

In Vitro Studies

Research has demonstrated that JWH-250 exhibits significant biological activity:

- Antitumor Activity : In vitro studies have shown that JWH-250 can inhibit the proliferation of glioma cell lines, indicating potential use in cancer therapy. For instance, treatment with JWH-250 resulted in reduced viability of human U138MG and rat C6 glioma cells .

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

In Vivo Studies

Studies involving animal models have further elucidated the biological effects of JWH-250:

- Toxicity Assessment : A study indicated that JWH-250 did not exhibit significant toxicity at therapeutic doses, as it did not alter body weight or cause mortality in treated rats .

Case Studies and Research Findings

Applications and Implications

The biological activities of JWH-250 suggest several potential applications:

- Therapeutic Use : Given its antitumor and anti-inflammatory properties, further research could explore its efficacy in clinical settings for cancer treatment or chronic pain management.

- Forensic Toxicology : As a controlled substance, understanding the pharmacokinetics and effects of JWH-250 is crucial for forensic investigations related to drug use.

属性

IUPAC Name |

2-(2-methoxyphenyl)-1-(1-pentylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLSJIQJQKDDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235556 | |

| Record name | JWH-250 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-43-2 | |

| Record name | JWH 250 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-250 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-250 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-250 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP9911R8A0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Q1: What analytical techniques have proven effective in identifying and quantifying JWH-250 in various samples?

A2: Paper spray ionization mass spectrometry (PS-MS) has emerged as a valuable tool for detecting JWH-250 in complex matrices []. This technique offers high sensitivity, allowing for the identification of trace amounts of the compound in samples like herbal mixtures. The method's versatility and ability to analyze different sample types make it particularly well-suited for forensic applications, such as identifying the presence of JWH-250 in seized materials [].

- Moura, F. C. S., et al. (2020). Paper spray ionization mass spectrometry applied to forensic chemistry – drugs of abuse, inks and questioned documents. Analytica Chimica Acta, 1104, 155-164.

- Banks, M. L., et al. (2013). Apparent Affinity Estimates and Reversal of the Effects of Synthetic Cannabinoids AM-2201, CP-47,497, JWH-122, and JWH-250 by Rimonabant in Rhesus Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 344(1), 117–125.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。